14,14-dimethyl-N-(pyridin-4-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide
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Overview
Description
10,10-dimethyl-N-(4-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrano-thieno-triazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-dimethyl-N-(4-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrano-Thieno Core: The initial step involves the cyclization of a thiophene derivative with a pyranone to form the pyrano-thieno core. This reaction is usually carried out in the presence of a strong acid catalyst under reflux conditions.
Introduction of the Triazolo-Pyrimidine Moiety: The next step involves the introduction of the triazolo-pyrimidine moiety through a cyclization reaction with a suitable amine and a nitrile derivative. This step often requires the use of a base such as sodium hydride or potassium carbonate.
N-Alkylation: The final step involves the N-alkylation of the triazolo-pyrimidine core with 4-pyridinylmethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
10,10-dimethyl-N-(4-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can
Properties
CAS No. |
896077-53-5 |
---|---|
Molecular Formula |
C19H18N6O2S |
Molecular Weight |
394.5g/mol |
IUPAC Name |
14,14-dimethyl-N-(pyridin-4-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide |
InChI |
InChI=1S/C19H18N6O2S/c1-19(2)7-12-13(9-27-19)28-18-14(12)16-23-15(24-25(16)10-22-18)17(26)21-8-11-3-5-20-6-4-11/h3-6,10H,7-9H2,1-2H3,(H,21,26) |
InChI Key |
VXDYHIXIOQQHDH-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)C(=O)NCC5=CC=NC=C5)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)C(=O)NCC5=CC=NC=C5)C |
Origin of Product |
United States |
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